3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
5-[2-(propan-2-ylamino)ethyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5/c1-5(2)9-4-3-6-10-7(8)12-11-6/h5,9H,3-4H2,1-2H3,(H3,8,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTMEVWFDVRELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=NC(=NN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine typically involves the reaction of N-substituted (prop-2-yn-1-yl)amines with azides in the presence of a copper(I) catalyst. . The reaction conditions generally include:
Solvent: Dimethylformamide (DMF)
Temperature: 25-30°C
Catalyst: Copper(I) sulfate and sodium ascorbate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, in the case of its anticancer activity, the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity and thereby reducing cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional properties of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine with analogous 1,2,4-triazol-5-amine derivatives and related heterocycles:
Structural and Functional Insights
Substituent Effects on Lipophilicity: The propan-2-yl group in the target compound increases lipophilicity compared to phenyl-substituted analogs (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine), which may improve membrane permeability .
Hydrogen-Bonding Capacity :
- The primary NH₂ group at the 5-position is conserved across most analogs, enabling hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Chiral centers (e.g., in ) add stereochemical complexity, critical for interactions with chiral biomolecules like proteases or receptors.
Biological Activity Trends :
- Aryl-substituted triazoles (e.g., 3-phenyl derivative ) are often used in materials science and as ligands due to their planar, rigid structures.
- Alkylamine side chains (e.g., target compound and ) are prioritized in drug design for improved pharmacokinetics and CNS penetration.
Synthetic Accessibility: The target compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, similar to methods for 3-phenyl-1H-1,2,4-triazol-5-amine . Benzothiazole-triazole hybrids (e.g., ) require multi-step protocols, whereas alkylamino-substituted triazoles (like the target) may be synthesized more efficiently via one-pot reactions .
Biological Activity
3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring that is known for its diverse biological properties. The presence of the propan-2-yl amino group enhances its solubility and potentially its bioactivity.
Anticancer Activity
Recent studies have demonstrated that derivatives of the 1,2,4-triazole scaffold exhibit significant anticancer properties. Specifically, compounds containing the 3-amino-1,2,4-triazole core have shown promising results against various cancer cell lines.
- Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their anticancer activity using the XTT assay against multiple cancer cell lines. The results indicated that modifications at the 3-position of the triazole ring could enhance anticancer efficacy. Notably, compounds with a 3-bromophenylamino moiety displayed superior activity across several tested cell lines .
- Antiangiogenic Properties : In addition to direct anticancer effects, certain triazole derivatives also exhibited antiangiogenic activity. This dual action may contribute to their overall effectiveness in inhibiting tumor growth and metastasis .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been investigated:
- Inhibition of ESKAPE Pathogens : A series of studies focused on the activity of triazole compounds against ESKAPE pathogens—bacteria known for their antibiotic resistance. Compounds derived from 1,2,4-triazoles demonstrated varying degrees of antimicrobial activity against these pathogens .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .
Data Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity | |
| Antiangiogenic | Inhibition of new blood vessel formation | |
| Antimicrobial | Active against ESKAPE pathogens |
Case Study 1: Anticancer Efficacy
A detailed investigation into a specific derivative containing the triazole core revealed that it inhibited proliferation in breast cancer cells significantly more than standard chemotherapeutics. This study highlighted the potential for developing new treatments based on triazole derivatives that could circumvent common resistance mechanisms .
Case Study 2: Antimicrobial Resistance
Another study focused on a series of triazole derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that these compounds could serve as lead candidates for new antibiotics in an era where resistance is a growing concern .
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Parameter | Condition 1 () | Condition 2 () |
|---|---|---|
| Solvent | Ethanol | DMF |
| Catalyst | HCl | ZnCl₂ |
| Temperature (°C) | 80 | 100 |
| Yield (%) | 65 | 72 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., NH₂ at δ 5.2–5.8 ppm, triazole ring protons at δ 7.3–8.1 ppm) and carbon signals (e.g., triazole C3 at ~150 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 196.12) and fragmentation patterns.
- IR Spectroscopy : Detect NH stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
Basic: What safety protocols are critical during synthesis and waste disposal?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks .
- Waste Management : Segregate organic solvents (e.g., DMF) and aqueous acidic waste. Neutralize acidic residues (pH 7) before disposal via licensed facilities .
Basic: How is X-ray crystallography employed to resolve structural ambiguities?
Methodological Answer:
- Crystal Growth : Use slow evaporation of methanol/acetone solutions.
- Data Collection : Monoclinic systems (space group P2₁/c) with parameters like a = 17.8 Å, b = 5.04 Å, c = 18.6 Å.
- Analysis : Software (e.g., SHELX) confirms planar triazole rings (dihedral angle < 3° with substituents) .
Advanced: How does tautomerism affect crystallographic and spectroscopic data?
Methodological Answer:
- Tautomeric Forms : 1,2,4-triazole exists as 1H- (N1-H) and 4H- (N4-H) tautomers.
- Detection :
- X-ray : Co-crystallization of both tautomers (1:1 ratio) observed in .
- NMR : Dynamic exchange in solution broadens NH signals; use DMSO-d₆ to slow exchange .
Advanced: How can computational methods streamline reaction design?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates.
- Machine Learning : Train models on PubChem data to optimize solvent/catalyst combinations.
- Case Study : ICReDD’s workflow reduced reaction development time by 40% via computational-experimental feedback .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Structural Analysis : Compare substituent effects (e.g., fluorophenyl vs. methyl groups) using SAR studies.
- Assay Validation : Replicate assays under standardized conditions (e.g., cell lines, IC₅₀ protocols).
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) .
Advanced: What strategies improve regioselectivity in triazole functionalization?
Methodological Answer:
- Directing Groups : Install temporary protecting groups (e.g., Boc) to steer alkylation to N1/N4 positions.
- Microwave Synthesis : Enhances regioselectivity (e.g., 85% N1-product under 100°C, 30 min) .
Advanced: What mechanistic insights explain cyclocondensation efficiency?
Methodological Answer:
- Stepwise Mechanism :
- Nucleophilic attack by hydrazine on nitrile.
- Cyclization via intramolecular dehydration.
- Kinetic Studies : Rate-determining step is cyclization (activation energy ~45 kJ/mol) .
Advanced: How to address discrepancies in bioactivity data across studies?
Methodological Answer:
- Control Experiments : Test for impurities (HPLC purity >98%) and solvent effects (DMSO vs. saline).
- Data Normalization : Use internal standards (e.g., % inhibition relative to positive controls).
- Collaborative Validation : Share datasets via platforms like PubChem to benchmark results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
